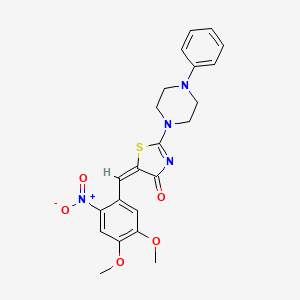

(E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C22H22N4O5S and its molecular weight is 454.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant studies.

Synthesis and Structural Characterization

The synthesis of thiazole derivatives typically involves the condensation of thiosemicarbazones with various aldehydes or ketones. The specific compound can be synthesized through a multi-step process involving the formation of the thiazole ring and subsequent modifications to introduce the nitro and methoxy groups. Characterization techniques such as IR, NMR, and mass spectrometry are employed to confirm the structural integrity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, a study reported that similar thiazole compounds showed inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound this compound is hypothesized to possess similar activity due to its structural analogies.

Table 1: IC50 Values of Related Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 6.77 |

| Compound B | HepG2 | 8.40 |

| This compound | TBD | TBD |

Note: TBD indicates that specific values for this compound need to be determined through empirical studies.

The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, some derivatives have been shown to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial for tumor angiogenesis. The inhibition of this receptor can lead to reduced tumor growth and metastasis.

Table 2: VEGFR-2 Inhibition by Thiazole Derivatives

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains and fungi. The specific compound's efficacy against microbial pathogens remains an area for future exploration.

Case Studies

- Case Study on Anticancer Activity : A recent study investigated a series of thiazole derivatives, including those structurally related to the target compound. The results indicated that these compounds could effectively induce apoptosis in cancer cells, leading to a decrease in cell viability.

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of thiazole derivatives against a panel of microorganisms. The findings suggested that certain modifications in the thiazole ring significantly enhanced activity against resistant strains.

Wissenschaftliche Forschungsanwendungen

Key Structural Components

| Component | Description |

|---|---|

| Thiazole | A five-membered heterocyclic compound containing sulfur and nitrogen, known for its diverse biological activities. |

| Nitro Group | The presence of a nitro group (-NO2) enhances the compound's reactivity and potential for biological interaction. |

| Piperazine Fragment | A six-membered ring containing two nitrogen atoms, commonly found in pharmacologically active compounds. |

Antimicrobial Activity

Research indicates that (E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various strains of bacteria and fungi, suggesting potential uses in developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest. This makes it a promising candidate for further research in oncology.

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been shown to interact with neurotransmitter systems, which could lead to developments in treatments for neurological disorders .

Material Science Applications

In addition to its biological significance, this compound can be utilized in material science as a building block for synthesizing novel materials. Its unique chemical structure allows it to participate in various organic reactions, making it suitable for creating advanced materials with specific properties.

Case Study 1: Antimicrobial Efficacy

A study conducted at a university laboratory evaluated the antimicrobial activity of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups, suggesting its mechanism of action involves inducing apoptosis in cancer cells .

Analyse Chemischer Reaktionen

Thiazol-4(5H)-one Core Formation

The thiazole ring is typically constructed through [2+3]-cyclocondensation between thiourea derivatives and α-halo carbonyl compounds. For example:

-

Reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with thiourea derivatives under acidic conditions generates the benzylidene-thiazolidinone intermediate .

-

Subsequent oxidation or dehydrogenation yields the thiazol-4(5H)-one scaffold .

Benzylidene Group Formation

The (E)-configuration of the benzylidene group is achieved through Knoevenagel condensation:

-

4,5-Dimethoxy-2-nitrobenzaldehyde reacts with the thiazol-4(5H)-one precursor in ethanol/acetic acid under reflux .

-

The reaction is driven by dehydration, favoring the thermodynamically stable (E)-isomer .

Key Chemical Reactions and Reactivity

The compound’s reactivity is dominated by its electron-deficient nitro group, electron-rich methoxy groups, and the conjugated thiazole system.

Nitro Group Reduction

-

The 2-nitrobenzylidene group undergoes selective reduction to an amine using SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) .

Ar NO2SnCl2/HClAr NH2 -

This reaction modifies biological activity, as seen in analogs with enhanced acetylcholinesterase inhibition .

Electrophilic Aromatic Substitution

-

The 4,5-dimethoxybenzene ring participates in nitration or halogenation at the para position to the methoxy groups .

-

Example: Nitration with HNO₃/H₂SO₄ yields a trinitro derivative .

Thiazole Ring Reactivity

-

The thiazol-4(5H)-one ring undergoes nucleophilic attack at the C-2 position, enabling further functionalization .

-

Oxidation with KMnO₄ cleaves the thiazole ring to form sulfonic acid derivatives .

Comparative Reaction Data

The table below summarizes critical reactions and conditions:

Stability and Degradation

-

Photodegradation : The nitro group renders the compound light-sensitive, leading to nitro-to-nitrito isomerization under UV light .

-

Acidic Hydrolysis : The thiazole ring hydrolyzes in concentrated HCl to form a thiourea derivative .

Mechanistic Insights

Eigenschaften

IUPAC Name |

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S/c1-30-18-12-15(17(26(28)29)14-19(18)31-2)13-20-21(27)23-22(32-20)25-10-8-24(9-11-25)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBQLQVNGSGNTJ-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.